5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]furan derivatives. This compound is characterized by its unique structure, which includes a benzo[b]furan core, methoxy groups, and a piperidinyl propyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperidinyl Propyl Chain: The piperidinyl propyl chain can be attached through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated propyl intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring and the piperidinyl propyl chain can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic or signaling pathways.
DNA Intercalation: Intercalation into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-3-methylbenzo[b]furan-2-carboxamide: Lacks the piperidinyl propyl chain.
N-Phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide: Lacks the methoxy groups.
3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide: Lacks the methoxy groups at positions 5 and 6.
Uniqueness
The presence of both methoxy groups and the piperidinyl propyl chain in 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its overall biological activity.
Properties
Molecular Formula |
C26H32N2O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5,6-dimethoxy-3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H32N2O4/c1-19-21-17-23(30-2)24(31-3)18-22(21)32-25(19)26(29)28(20-11-6-4-7-12-20)16-10-15-27-13-8-5-9-14-27/h4,6-7,11-12,17-18H,5,8-10,13-16H2,1-3H3 |
InChI Key |
RQJPWNOKFLOHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C12)OC)OC)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.